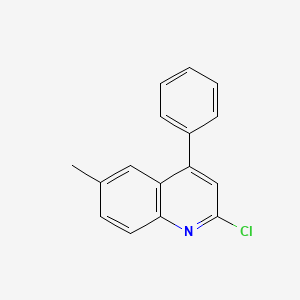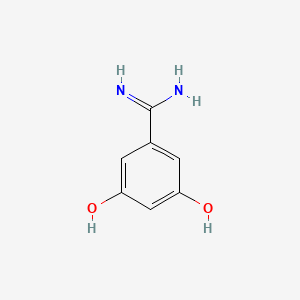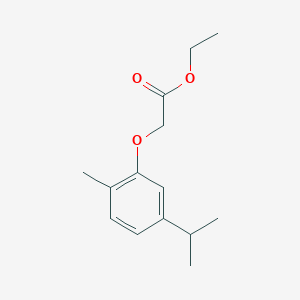
(5-Isopropyl-2-methyl-phenoxy)-acetic acid ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Isopropyl-2-methyl-phenoxy)-acetic acid ethyl ester is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are widely used in various industries, including pharmaceuticals, fragrances, and food additives. This particular compound is characterized by its unique structure, which includes an isopropyl group, a methyl group, and a phenoxy group attached to an acetic acid ethyl ester backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-Isopropyl-2-methyl-phenoxy)-acetic acid ethyl ester typically involves the esterification of (5-Isopropyl-2-methyl-phenoxy)-acetic acid with ethanol in the presence of an acid catalyst. This process is known as Fischer esterification. The reaction conditions usually include:
Reagents: (5-Isopropyl-2-methyl-phenoxy)-acetic acid, ethanol, and a strong acid catalyst such as sulfuric acid.
Conditions: The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and solvents is carefully controlled to minimize by-products and maximize the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(5-Isopropyl-2-methyl-phenoxy)-acetic acid ethyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid and alcohol under acidic or basic conditions.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Transesterification: The ester can undergo transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Transesterification: Catalyzed by acids or bases, with common catalysts including sulfuric acid or sodium methoxide.
Major Products
Hydrolysis: (5-Isopropyl-2-methyl-phenoxy)-acetic acid and ethanol.
Reduction: (5-Isopropyl-2-methyl-phenoxy)-ethanol.
Transesterification: Various esters depending on the alcohol used.
Wissenschaftliche Forschungsanwendungen
(5-Isopropyl-2-methyl-phenoxy)-acetic acid ethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the production of fragrances, flavorings, and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of (5-Isopropyl-2-methyl-phenoxy)-acetic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with biological targets. The exact pathways and molecular targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl acetate: A simple ester with a similar structure but lacking the phenoxy and isopropyl groups.
Methyl butanoate: Another ester with a different alkyl group and carboxylic acid component.
Isopentyl acetate: Known for its banana-like odor, used in flavorings and fragrances.
Uniqueness
(5-Isopropyl-2-methyl-phenoxy)-acetic acid ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the phenoxy group enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C14H20O3 |
|---|---|
Molekulargewicht |
236.31 g/mol |
IUPAC-Name |
ethyl 2-(2-methyl-5-propan-2-ylphenoxy)acetate |
InChI |
InChI=1S/C14H20O3/c1-5-16-14(15)9-17-13-8-12(10(2)3)7-6-11(13)4/h6-8,10H,5,9H2,1-4H3 |
InChI-Schlüssel |
QVQSATXZYLVOAD-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)COC1=C(C=CC(=C1)C(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


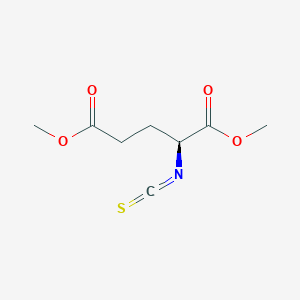



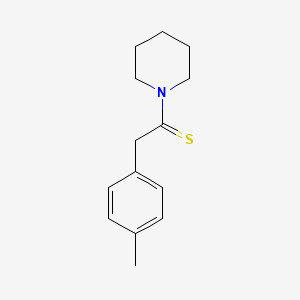
![1-[(4-Methyl-1,3-thiazol-2-yl)acetyl]piperazine hydrochloride](/img/structure/B11724232.png)
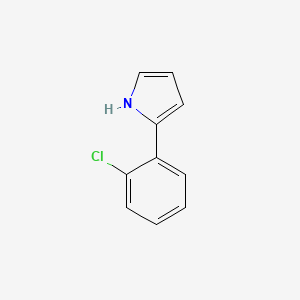

![(1S,2R)-2-[2-(3-Nitrophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B11724250.png)
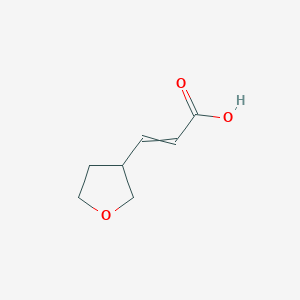

![N'-[(thiophen-2-yl)methylidene]quinoline-6-carbohydrazide](/img/structure/B11724270.png)
